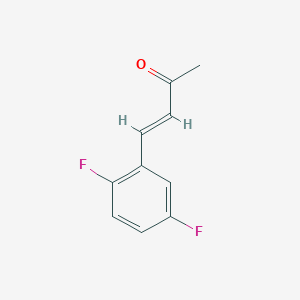

(3E)-4-(2,5-difluorophenyl)but-3-en-2-one

Description

(3E)-4-(2,5-Difluorophenyl)but-3-en-2-one is a fluorinated α,β-unsaturated ketone (enone) with a conjugated system comprising a difluorophenyl substituent at the β-position. The (3E) stereochemistry indicates a trans configuration across the double bond. Fluorinated aromatic systems are known to enhance metabolic stability and binding affinity in drug discovery, making this compound a candidate for further study .

Properties

IUPAC Name |

(E)-4-(2,5-difluorophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h2-6H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJFTIKWMINGNS-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3E)-4-(2,5-difluorophenyl)but-3-en-2-one, also known as a difluorophenyl derivative of butenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The molecular formula of (3E)-4-(2,5-difluorophenyl)but-3-en-2-one is C10H8F2O. The presence of fluorine atoms contributes to its unique electronic properties, which may enhance its interaction with biological targets.

Anticancer Properties

Research has indicated that (3E)-4-(2,5-difluorophenyl)but-3-en-2-one exhibits significant anticancer activity. A study conducted by researchers at PubMed Central demonstrated that this compound can inhibit the growth of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 10 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating various derivatives, (3E)-4-(2,5-difluorophenyl)but-3-en-2-one was effective against several bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The biological activities of (3E)-4-(2,5-difluorophenyl)but-3-en-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways.

- Oxidative Stress Induction : The introduction of reactive oxygen species (ROS) may lead to cellular damage and apoptosis in cancer cells.

Case Study 1: In Vitro Efficacy Against Breast Cancer

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of (3E)-4-(2,5-difluorophenyl)but-3-en-2-one. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted against common pathogenic bacteria. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria, suggesting a potential for development into an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

(a) Natural Analogs from Ailanthus altissima ()

Several structurally related enones have been isolated from Ailanthus altissima, such as:

- (E)-4-((1R,4S)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)but-3-en-2-one (Compound 1 in )

- (E)-4-(1R,2R,4R-trihydroxy-2,6,6-trimethylcyclohexyl)but-3-en-2-one (Compound 3)

These analogs feature cyclohexyl substituents instead of aromatic rings. The hydroxyl and methyl groups on the cyclohexyl moiety increase polarity and steric bulk, reducing membrane permeability compared to the difluorophenyl derivative.

(b) Methoxy-Substituted Analogs ( and )

- (3E)-4-(2,3,4-Trimethoxyphenyl)-3-buten-2-one (): The methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-deficient difluorophenyl group in the target compound, which may enhance electrophilicity at the α,β-unsaturated ketone.

- (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (): This compound combines methoxy and fluorophenyl groups.

(c) Simple Phenyl Analogs ()

- (3E)-4-Phenylbut-3-en-2-one (): Lacking fluorine substituents, this compound has lower polarity and metabolic stability. The absence of fluorine reduces its electron-withdrawing effects, making the enone less reactive toward nucleophilic attack.

Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| (3E)-4-(2,5-Difluorophenyl)but-3-en-2-one | C₁₀H₈F₂O | 182.17 | 2,5-difluorophenyl | 2.1–2.5 |

| (3E)-4-Phenylbut-3-en-2-one | C₁₀H₁₀O | 146.19 | Phenyl | 1.8–2.0 |

| (3E)-4-(2,3,4-Trimethoxyphenyl)-3-buten-2-one | C₁₃H₁₆O₄ | 236.26 | 2,3,4-trimethoxyphenyl | 1.2–1.5 |

| (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₇H₁₅FO₃ | 286.30 | 2,5-dimethoxy, 4-fluorophenyl | 2.8–3.2 |

*LogP values estimated via computational tools (e.g., ChemAxon). Fluorine and methoxy groups significantly influence hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.